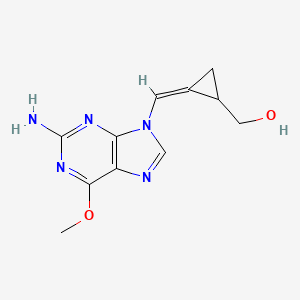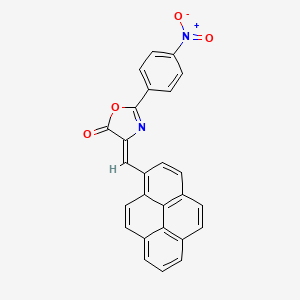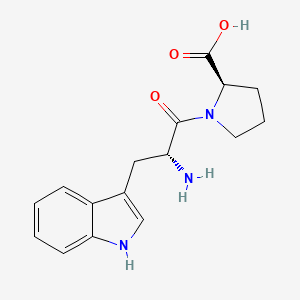
D-Tryptophyl-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features an indole moiety, an amino acid, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and ®-2-amino-3-(1H-indol-3-yl)propanoic acid.
Coupling Reaction: The key step involves coupling the two starting materials using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Automated Processes: Utilizing automated peptide synthesizers to streamline the coupling reactions and purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Molecules with different functional groups introduced at the amino or carboxylic acid positions.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of chiral products.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interactions: Studied for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Biotechnology: Applied in biotechnological processes for the production of bioactive compounds.
作用機序
The mechanism of action of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects.
Binding Interactions: The indole moiety and amino acid residues play crucial roles in binding interactions with target molecules.
類似化合物との比較
Similar Compounds
(S)-1-((S)-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness
Chirality: The specific stereochemistry of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid imparts unique biological activity.
Indole Moiety: The presence of the indole ring contributes to its distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and participate in diverse applications makes it a versatile compound.
特性
CAS番号 |
821776-24-3 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1 |
InChIキー |
DXYQIGZZWYBXSD-TZMCWYRMSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





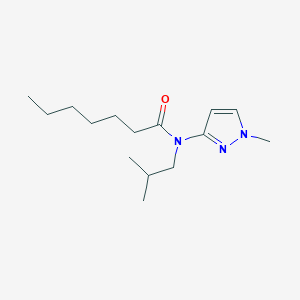
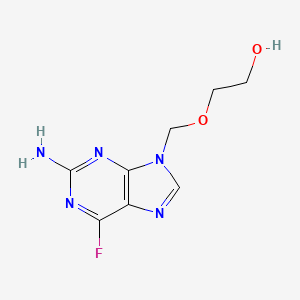
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)

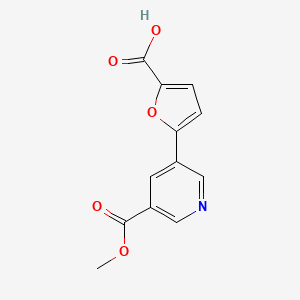
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
